

1-Methyl-1H-indazole-4-carbaldehyde molecular structure and conformation

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Compound of Interest

Compound Name: 1-Methyl-1H-indazole-4-carbaldehyde

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **1-Methyl-1H-indazole-4-carbaldehyde**

Abstract

1-Methyl-1H-indazole-4-carbaldehyde is a pivotal heterocyclic building block in contemporary medicinal chemistry and organic synthesis. Its unique structural framework, featuring a methylated indazole core functionalized with a reactive aldehyde group, makes it an essential intermediate for the development of complex bioactive molecules, including those with potential anti-inflammatory and anticancer properties.^{[1][2]} A profound understanding of its molecular architecture and conformational dynamics is paramount for predicting its reactivity, designing structure-activity relationship (SAR) studies, and optimizing its application in drug discovery. This guide provides a comprehensive analysis of its structure, conformational preferences, spectroscopic signature, and key experimental methodologies, tailored for researchers, scientists, and drug development professionals.

Foundational Molecular Structure Analysis

The structure of **1-Methyl-1H-indazole-4-carbaldehyde** is defined by a bicyclic heteroaromatic system where a benzene ring is fused to a pyrazole ring.^{[3][4]} This fusion creates a stable 10 π-electron aromatic system, which is a common scaffold in pharmacologically active compounds.^{[4][5]}

Key Structural Features:

- **Indazole Core:** The parent indazole ring system can exist in different tautomeric forms. However, the presence of a methyl group on the N1 nitrogen atom definitively fixes the molecule as the 1H-tautomer. This is the energetically more stable form compared to the 2H-tautomer and this alkylation prevents the annular tautomerism observed in unsubstituted indazole.[3][5]
- **Substituent Placement:**
 - **N1-Methyl Group:** The methyl group at the N1 position not only resolves tautomerism but also introduces a lipophilic character and a steric footprint that can influence intermolecular interactions.
 - **C4-Carbaldehyde Group:** The aldehyde (formyl) group at the C4 position is the primary site of reactivity. As an electron-withdrawing group, it influences the electronic properties of the indazole ring system. Its reactivity is central to its utility, allowing it to participate in reactions like condensation, nucleophilic addition, and reductive amination to build more complex molecular architectures.[1]

Caption: Molecular structure of **1-Methyl-1H-indazole-4-carbaldehyde**.

Conformational Dynamics of the Carbaldehyde Group

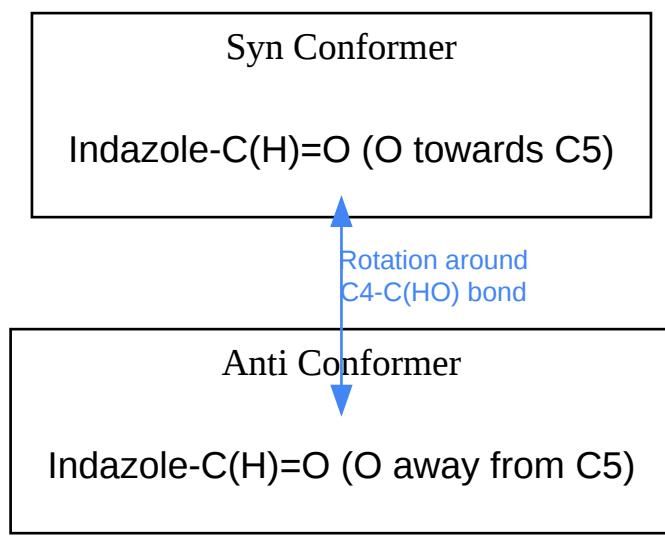
The primary conformational flexibility in **1-Methyl-1H-indazole-4-carbaldehyde** arises from the rotation around the single bond connecting the C4 carbon of the indazole ring and the carbonyl carbon of the aldehyde group. This rotation dictates the spatial orientation of the aldehyde's oxygen and hydrogen atoms relative to the bicyclic core.

Two planar conformers, designated as syn and anti, are typically considered the most stable due to the maximization of π -conjugation between the aldehyde and the aromatic ring.

- **Syn Conformer:** The carbonyl oxygen is oriented towards the C5 position of the indazole ring.

- Anti Conformer: The carbonyl oxygen is oriented towards the C3a-N2 side of the indazole ring.

While no definitive crystal structure for this specific isomer is publicly available, steric hindrance is minimal in both conformations. The preference for one conformer over the other is likely governed by subtle electronic effects, such as dipole-dipole interactions. Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for determining the ground-state geometry and the relative energy barriers between such conformers.^{[6][7]} Studies on related substituted indazoles have confirmed that substituents adopt preferred torsion angles relative to the ring.^[6]



Rotational Conformations of the C4-Aldehyde Group

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Caption: Conformational isomerism around the C4-CHO bond.

Spectroscopic Profile for Structural Verification

The unique structure of **1-Methyl-1H-indazole-4-carbaldehyde** gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and quality control. The following table summarizes the expected data based on the analysis of structurally similar compounds.^{[8][9]}

Spectroscopic Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale
¹ H NMR	Aldehyde Proton (CHO)	~10.0 ppm (singlet)	Highly deshielded proton of the aldehyde group.[9]
Aromatic Protons	~7.5 - 8.5 ppm (multiplets)	Protons attached to the aromatic indazole core.	
N-Methyl Protons (N-CH ₃)	~4.1 ppm (singlet)	Protons of the methyl group attached to the heterocyclic nitrogen. [8]	
¹³ C NMR	Carbonyl Carbon (C=O)	~185 - 190 ppm	Characteristic shift for an aldehyde carbonyl carbon.[9]
Aromatic Carbons	~110 - 145 ppm	Carbons of the fused bicyclic aromatic system.[9]	
N-Methyl Carbon (N-CH ₃)	~35 - 40 ppm	Carbon of the N-methyl group.	
IR Spectroscopy	Aldehyde C=O Stretch	1670 - 1700 cm ⁻¹ (strong)	Strong, characteristic absorption for a conjugated aldehyde. [9]
Aromatic C=C Stretch	1450 - 1600 cm ⁻¹	Vibrations of the aromatic ring system.	
Mass Spectrometry (EI)	Molecular Ion (M ⁺)	m/z = 160.06	Corresponds to the molecular formula C ₉ H ₈ N ₂ O.[2]

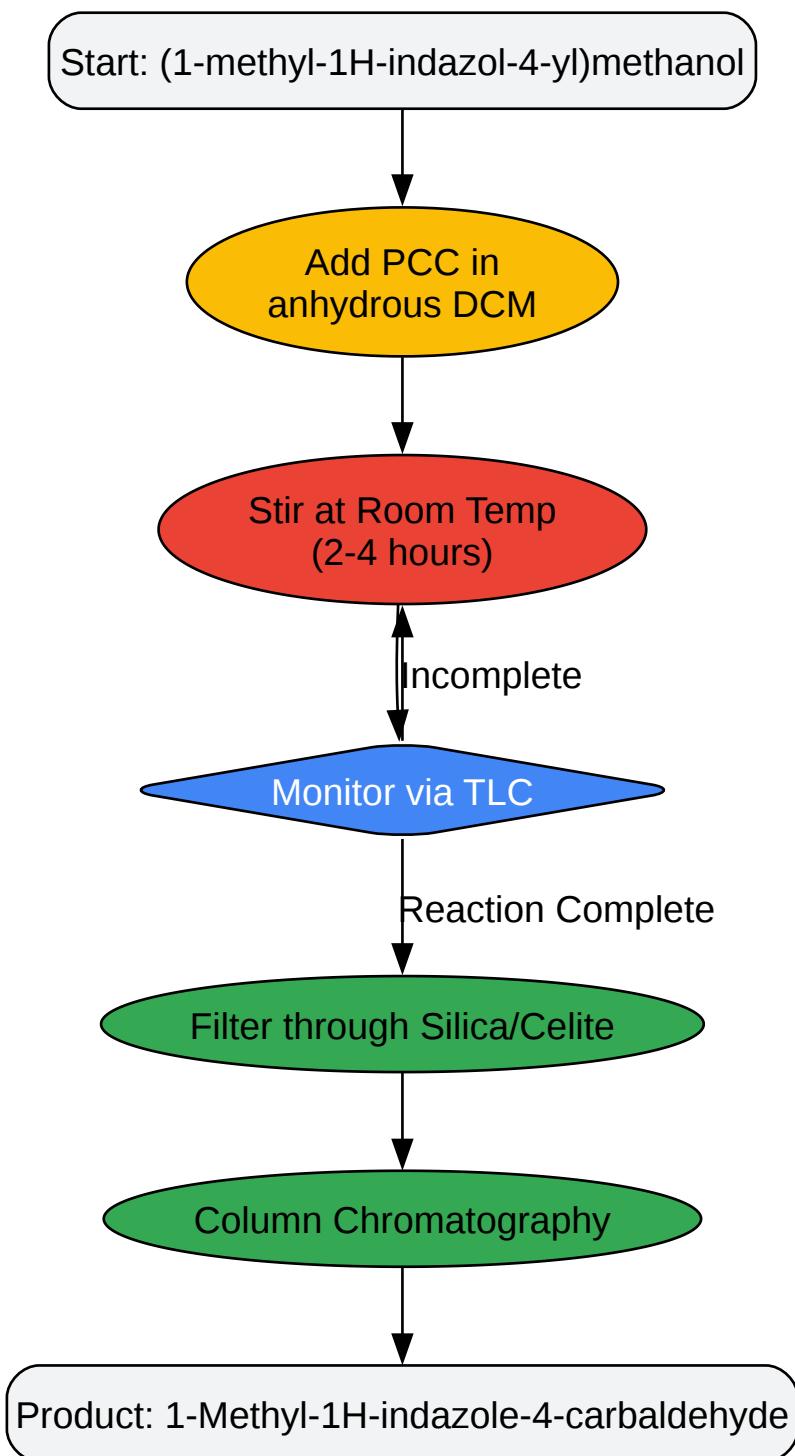
Experimental Methodologies

Synthesis Protocol

Direct formylation of the indazole ring, particularly at the C4 position, can be challenging.^[10] A reliable synthesis often involves the functionalization of a pre-existing indazole precursor. A common and effective strategy is the oxidation of the corresponding primary alcohol, (1-methyl-1H-indazol-4-yl)methanol.

Protocol: Oxidation of (1-methyl-1H-indazol-4-yl)methanol using PCC

- Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM).
- Reagent Addition: Add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) to the DCM with stirring.
- Substrate Addition: Dissolve (1-methyl-1H-indazol-4-yl)methanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the PCC suspension at room temperature.
- Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure **1-Methyl-1H-indazole-4-carbaldehyde**.

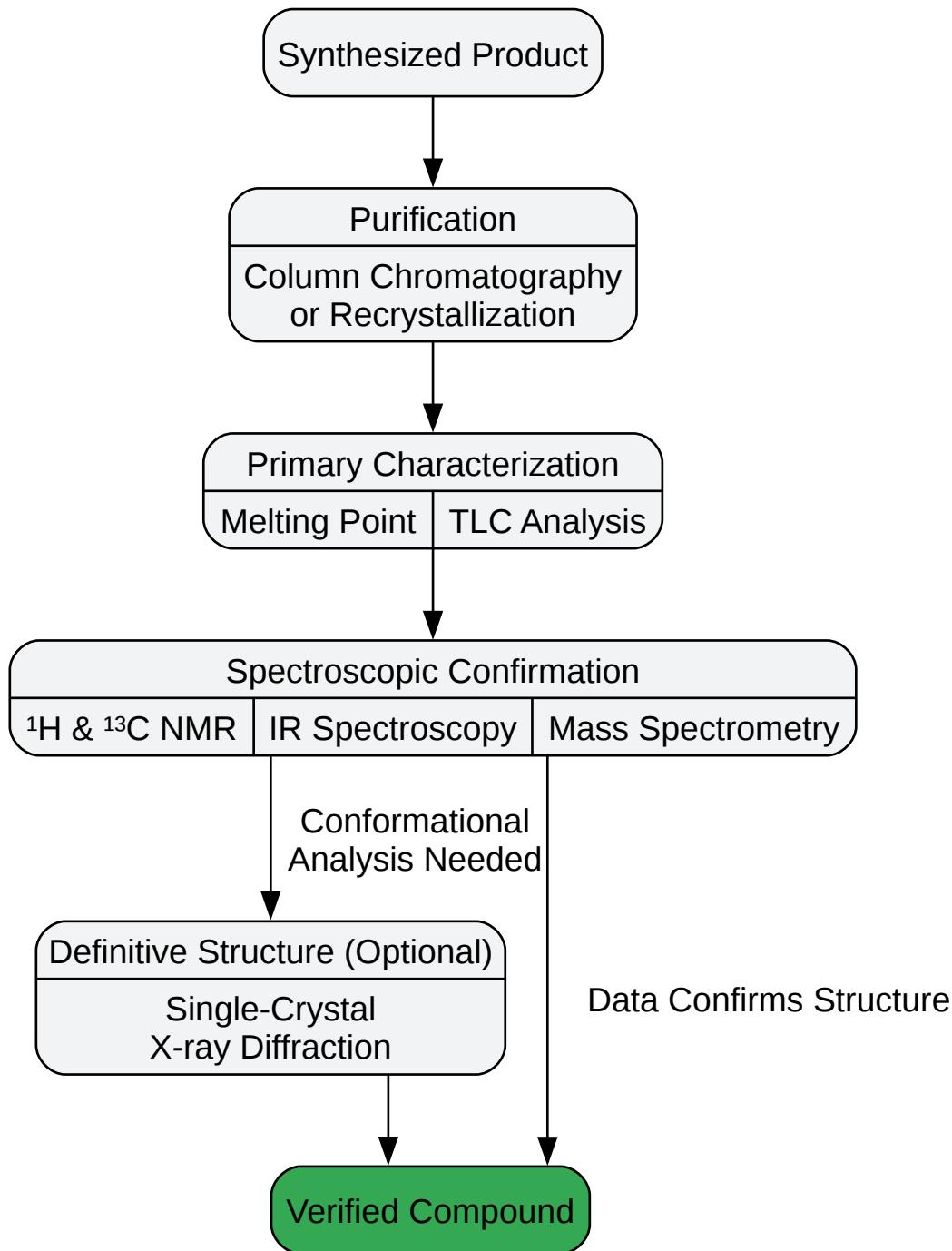


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Caption: Workflow for the synthesis of **1-Methyl-1H-indazole-4-carbaldehyde**.

Structural Characterization Workflow

A rigorous, multi-technique approach is required to unequivocally confirm the identity, purity, and structure of the synthesized compound.



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Caption: Self-validating workflow for structural characterization.

Conclusion

1-Methyl-1H-indazole-4-carbaldehyde is a structurally well-defined molecule whose utility in synthetic chemistry is enhanced by the fixed N1-methyl tautomer and the reactive C4-aldehyde group. Its conformation is dominated by the rotation of the aldehyde substituent relative to the planar indazole core, a feature that can be critical for its interaction with biological targets. The methodologies and data presented in this guide provide a robust framework for the synthesis, characterization, and application of this important chemical intermediate, empowering researchers to leverage its full potential in the design and development of novel chemical entities.

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